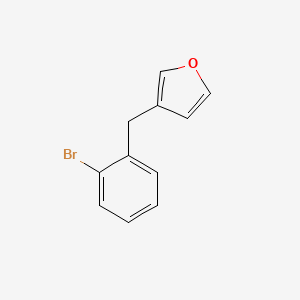

2-(3-Furanylmethyl)bromobenzene

Description

2-(3-Furanylmethyl)bromobenzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 2 and a 3-furanylmethyl group (-CH₂-C₄H₃O) at the same position. This structure combines the electron-withdrawing effects of bromine with the electron-rich furan moiety, creating unique electronic and steric properties. The compound’s reactivity and applications are influenced by the interplay between the bromine’s meta-directing nature and the furan’s oxygen-mediated resonance effects.

Properties

Molecular Formula |

C11H9BrO |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

3-[(2-bromophenyl)methyl]furan |

InChI |

InChI=1S/C11H9BrO/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-6,8H,7H2 |

InChI Key |

NBUSQVDLATWKLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=COC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

Bromobenzene (C₆H₅Br):

- Molecular Weight: 157.01 g/mol .

- Reactivity: Bromine is a strong electron-withdrawing group, directing electrophilic substitution to the meta position. It undergoes reactions such as Grignard formation and nucleophilic aromatic substitution .

2-(3-Furanylmethyl)bromobenzene:

- Molecular Weight: Estimated ~243.1 g/mol (C₁₁H₁₀BrO).

- Reactivity: The 3-furanylmethyl group introduces steric hindrance and electron-donating effects via the furan oxygen. This may alter regioselectivity in electrophilic substitutions compared to bromobenzene. Pd-catalyzed C–H bond functionalization, as seen in furan derivatives, could enable cross-coupling reactions .

Chlorobenzene (C₆H₅Cl):

- Molecular Weight: 112.56 g/mol.

- Reactivity: Similar meta-directing behavior to bromobenzene but less reactive in nucleophilic substitutions due to weaker C–Cl bond polarization .

2-Bromophenol (C₆H₄BrOH):

Metabolic and Toxicological Profiles

Bromobenzene:

- Hepatotoxicity: Metabolized via CYP450 to reactive epoxides (e.g., 3,4-bromobenzene oxide), which deplete glutathione (GSH) and cause hepatic necrosis .

- Nephrotoxicity: Secondary metabolites like 2-bromohydroquinone induce renal damage via covalent binding to kidney proteins .

This compound:

- Predicted Metabolism: The furan ring may undergo oxidation to reactive intermediates (e.g., epoxides or quinones), similar to bromobenzene.

2-Bromophenol:

- Nephrotoxicity: Causes renal necrosis at lower doses than bromobenzene due to efficient conversion to 2-bromohydroquinone, a potent nephrotoxicant .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| Bromobenzene | 157.01 | 156 | Low |

| This compound | ~243.1 | N/A | Moderate (due to furan) |

| 2-Bromophenol | 173.00 | 195 | High |

Table 2: Toxicity Comparison

| Compound | Hepatotoxicity | Nephrotoxicity | Key Metabolites |

|---|---|---|---|

| Bromobenzene | High (GSH depletion) | Moderate | 3,4-Bromobenzene oxide |

| 2-Bromophenol | Low | High | 2-Bromohydroquinone |

| This compound | Predicted moderate | Unknown | Furan epoxides (hypothetical) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.